A Technical Guide to the Spectroscopic Characterization of N-benzyl-6-methylpyridin-2-amine
A Technical Guide to the Spectroscopic Characterization of N-benzyl-6-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for N-benzyl-6-methylpyridin-2-amine. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on analogous structures and general spectroscopic principles. The experimental protocols provided are based on standard laboratory procedures for the synthesis and analysis of similar N-substituted pyridinamines.
Chemical Structure
IUPAC Name: N-benzyl-6-methylpyridin-2-amine CAS Number: 70644-47-2 Molecular Formula: C₁₃H₁₄N₂ Molecular Weight: 198.26 g/mol
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for N-benzyl-6-methylpyridin-2-amine.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25-7.40 | m | 5H | Phenyl-H |
| ~7.35 | t | 1H | Pyridyl-H (H4) |
| ~6.45 | d | 1H | Pyridyl-H (H3) |
| ~6.35 | d | 1H | Pyridyl-H (H5) |
| ~5.50 | br s | 1H | NH |
| ~4.60 | d | 2H | CH₂ |
| ~2.40 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | Pyridyl-C (C2) |
| ~157.5 | Pyridyl-C (C6) |
| ~139.5 | Phenyl-C (ipso) |
| ~138.0 | Pyridyl-C (C4) |
| ~128.5 | Phenyl-C (para) |
| ~127.5 | Phenyl-C (ortho) |
| ~127.0 | Phenyl-C (meta) |
| ~112.0 | Pyridyl-C (C5) |
| ~105.0 | Pyridyl-C (C3) |
| ~48.0 | CH₂ |
| ~24.0 | CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch |
| ~1600 | Strong | C=N Stretch (Pyridine Ring) |
| ~1580 | Strong | C=C Stretch (Pyridine Ring) |
| ~1490, 1450 | Strong | C=C Stretch (Phenyl Ring) |
| ~1315 | Medium | C-N Stretch |
| ~750, 690 | Strong | C-H Out-of-plane Bend (Monosubstituted Benzene) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 198 | High | [M]⁺ (Molecular Ion) |
| 197 | Medium | [M-H]⁺ |
| 107 | High | [M - C₇H₇]⁺ (Loss of benzyl radical) |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-benzyl-6-methylpyridin-2-amine.
3.1 Synthesis: Reductive Amination
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Reaction Setup: To a solution of 6-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to form the corresponding Schiff base intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.
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Work-up: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-benzyl-6-methylpyridin-2-amine.
3.2 Spectroscopic Analysis
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NMR Spectroscopy:
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Prepare a sample by dissolving approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.[1]
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Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
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IR Spectroscopy:
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Obtain the IR spectrum of the purified compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2]
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Place a small amount of the sample directly on the ATR crystal.
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Record the spectrum over a range of 4000-400 cm⁻¹.
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Characteristic absorption bands are reported in wavenumbers (cm⁻¹).[3][4]
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Mass Spectrometry:
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Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into a mass spectrometer, typically using a Gas Chromatography (GC-MS) or a direct infusion method.[5]
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Acquire the mass spectrum in electron ionization (EI) mode.
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The mass-to-charge ratio (m/z) of the resulting ions is recorded.[6]
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Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of N-benzyl-6-methylpyridin-2-amine.
